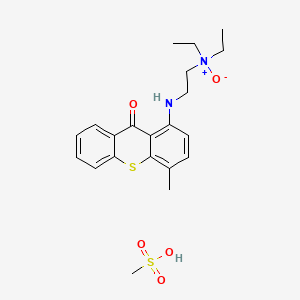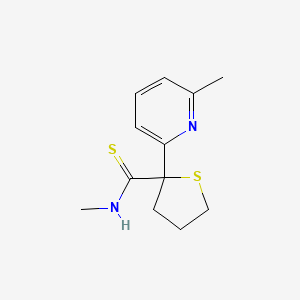
5-Butyl-1H-pyrazole-3-carboxylic acid
概要
化学反応の分析
LUF 6283 は、次のようなさまざまな化学反応を起こします。
酸化: カルボン酸基は酸化されて対応する誘導体を形成することができます。
還元: カルボン酸基はアルコールに還元することができます。
置換: ブチル基は適切な条件下で置換反応を起こすことができます。
これらの反応で使用される一般的な試薬と条件には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化リチウムアルミニウムなど)、求核剤(置換反応用)などがあります。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 .
科学研究への応用
LUF 6283 は、次のようないくつかの科学研究への応用があります。
科学的研究の応用
LUF 6283 has several scientific research applications, including:
作用機序
LUF 6283 は、ヒドロキシカルボン酸受容体 2 (HCA2) の部分アゴニストとして作用することでその効果を発揮します。この受容体は脂質代謝の調節に関与しています。 LUF 6283 は HCA2 に結合することにより、受容体を刺激し、肝臓の VLDL 産生を減らし、その結果、血漿 VLDL トリグリセリドレベルを低下させます。 . 関連する分子標的と経路には、G タンパク質共役受容体シグナル伝達の活性化と脂質代謝に対する下流の影響が含まれます。 .
類似化合物との比較
LUF 6283 は、ナイアシンやその他のピラゾール誘導体など、ヒドロキシカルボン酸受容体 2 (HCA2) を標的とする他の化合物と比較することができます。 LUF 6283 はナイアシンとは異なり、望ましくない皮膚紅潮の副作用を引き起こさず、治療用途にとってより魅力的な候補となっています。 . 類似の化合物には以下のようなものがあります。
ナイアシン: HCA2 も標的とすることで知られている脂質低下剤ですが、紅潮を引き起こします。
その他のピラゾール誘導体: 構造が似ていて、活性と副作用が異なる場合があります。
LUF 6283 は、他の HCA2 アゴニストと比較して、特定の活性プロファイルと副作用の低減により際立っています。 .
準備方法
LUF 6283 の合成には、ピラゾール環の形成、続いてブチル基とカルボン酸官能基の導入が含まれます。具体的な合成経路と反応条件は、文献では容易に入手できません。 ピラゾール誘導体の合成における一般的な方法には、ヒドラジンと 1,3-ジケトンまたはその等価物の環化が含まれます。
特性
IUPAC Name |
5-butyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTXSGLJNBAMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288719 | |
| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92933-48-7 | |
| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92933-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














